N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

描述

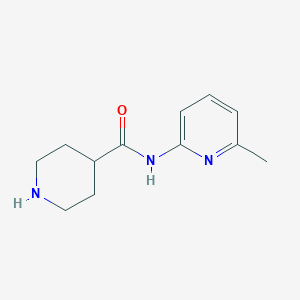

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a pyridine ring substituted with a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Oxidation Reactions

The pyridine and piperidine moieties undergo selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | N-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid | |

| H₂O₂ (30%) | Acetic acid, 60°C | Pyridine N-oxide derivative |

- Mechanistic Insight : Oxidation of the piperidine ring’s tertiary amine is rare; instead, the pyridine ring’s electron-deficient nitrogen is preferentially oxidized to form N-oxide derivatives.

Reduction Reactions

Reductive modifications target the carboxamide group and pyridine ring:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | N-(6-Methylpyridin-2-yl)piperidine-4-methanol | |

| H₂/Pd-C | Ethanol, 50 psi H₂ | Hydrogenated pyridinane derivative |

- Key Observation : LiAlH₄ reduces the carboxamide to a primary alcohol while preserving the pyridine ring . Catalytic hydrogenation partially saturates the pyridine to piperidine under high-pressure conditions .

Substitution Reactions

The pyridine ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitro-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |

| Br₂/FeBr₃ | C-5 | 5-Bromo-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |

Nucleophilic Substitution

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| R-X (Alkyl halide) | DMF, K₂CO₃, 80°C | N-Alkylated derivatives | |

| Grignard reagents | THF, 0°C to RT | Piperidine ring-functionalized analogs |

- Regioselectivity : Electrophilic substitution favors the C-4 and C-5 positions due to the directing effects of the methyl and carboxamide groups .

Amidation and Coupling Reactions

The carboxamide group participates in cross-coupling and condensation reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-modified derivatives | |

| EDCI/HOBt-mediated | DCM, RT | Peptide-like conjugates |

- Example : EDCI/HOBt activates the carboxamide for coupling with amines, yielding peptidomimetic structures .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes ring-opening:

| Conditions | Product | Reference |

|---|---|---|

| HCl (conc.), reflux | Linear amino-carboxylic acid derivative | |

| NaOH (50%), 100°C | Degraded pyridine fragments |

Comparative Reactivity Table

A comparison with structurally similar compounds highlights regiochemical differences:

Mechanistic Case Study: I₂/TBHP-Mediated C–C Cleavage

科学研究应用

Medicinal Chemistry Applications

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been identified as a promising candidate for drug development due to its role as a P2Y12 receptor antagonist. This receptor is crucial in platelet aggregation and thrombus formation, making these compounds valuable in treating cardiovascular diseases.

Cardiovascular Disease Treatment

The compound's ability to inhibit platelet activation suggests it could be used to prevent thrombotic events such as myocardial infarction and unstable angina. Research indicates that selective P2Y12 antagonists can significantly reduce the risk of cardiovascular events by preventing platelet aggregation .

Table 1: Comparison of P2Y12 Antagonists

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | P2Y12 receptor antagonist | Cardiovascular disease prevention |

| Clopidogrel | P2Y12 receptor antagonist | Antiplatelet therapy |

| Ticagrelor | P2Y12 receptor antagonist | Acute coronary syndrome treatment |

Synthesis and Derivative Development

The synthesis of this compound has been explored using various catalytic methods. Recent advances in organocatalysis and metal-catalyzed reactions have enabled the efficient production of this compound from pyridine derivatives.

Synthetic Methods

Recent studies highlight the use of cobalt and nickel catalysts for the hydrogenation of pyridine derivatives into piperidines, showcasing the potential for scalable synthesis . The application of these methods not only enhances yield but also improves selectivity towards desired products.

Table 2: Synthesis Methods for Piperidine Derivatives

| Method | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Hydrogenation | Cobalt-based catalyst | High | Good |

| Organocatalysis | Quinoline organocatalyst | Moderate | Excellent |

| Palladium-catalyzed reaction | Palladium | High | Variable |

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives in preclinical models.

Preclinical Efficacy

A study demonstrated that compounds similar to this compound exhibited significant antiplatelet activity in animal models, correlating with reduced thrombus formation . This establishes a foundation for further clinical exploration.

Structure-Activity Relationship (SAR) Studies

Research also emphasizes the importance of structural modifications on the pharmacological profile of piperidine derivatives. Variations in substituents on the piperidine ring can lead to enhanced potency and selectivity against specific biological targets, thereby optimizing therapeutic outcomes .

作用机制

The mechanism of action of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

- N-(6-methylpyridin-2-yl)piperidine-4-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

生物活性

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a compound with potential medicinal applications, has garnered interest due to its structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperidine ring fused with a carboxamide group and a 6-methylpyridin-2-yl moiety . This combination of functional groups is commonly associated with bioactive molecules, suggesting potential interactions with various biological targets. The carboxamide group particularly indicates opportunities for further functionalization to enhance biological activity.

While specific mechanisms of action for this compound have not been extensively documented, its structural components suggest that it may act as a ligand for enzymes or receptors involved in various physiological processes. Ligands play a crucial role in drug discovery by selectively binding to target molecules, potentially modulating their function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those structurally related to this compound. For instance, compounds containing similar piperidine structures have shown efficacy against several cancer cell lines, such as MCF7 (breast cancer) and SK-OV-3 (ovarian adenocarcinoma). These studies often employ the MTT assay to evaluate cytotoxicity and proliferation inhibition .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 10.5 | |

| Compound B | SK-OV-3 | 15.2 | |

| Compound C | CCRF-CEM | 12.3 |

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been investigated. This compound may exhibit antibacterial and antifungal activities based on the presence of the piperidine ring. Studies indicate that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound X | E. coli | 20 | |

| Compound Y | S. aureus | 15 | |

| Compound Z | C. albicans | 25 |

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that substituents on the piperidine ring significantly influence the compound's potency against various targets. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish activity depending on the target site .

Case Studies

- Anticancer Efficacy : A study evaluated a series of piperidine derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications led to improved selectivity and potency against cancer cells while maintaining low toxicity toward normal cells .

- Antimicrobial Testing : Another research effort focused on synthesizing new piperidine-based compounds to assess their antibacterial properties. The findings suggested that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .

属性

IUPAC Name |

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRNOHRAKGMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627587 | |

| Record name | N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-99-2 | |

| Record name | N-(6-Methyl-2-pyridinyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110105-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。